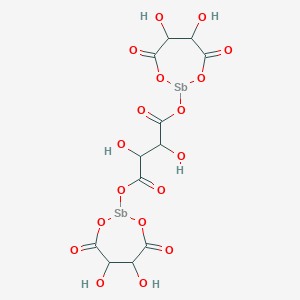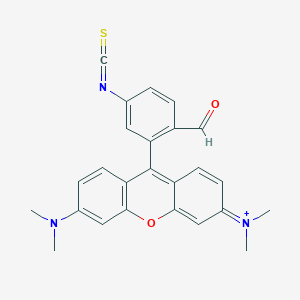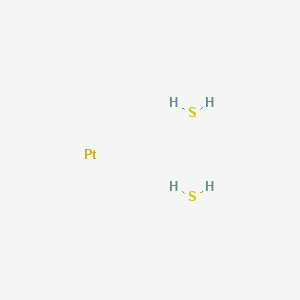
Platinum disulfide
Overview
Description
Platinum disulfide is an inorganic compound with the chemical formula PtS₂. It is a black, semiconducting solid that is insoluble in all solvents . The compound adopts the cadmium iodide structure, composed of sheets of octahedral platinum and pyramidal sulfide centers . This compound is part of the group-10 transition metal dichalcogenides, which are gaining prominence in the field of two-dimensional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Platinum disulfide can be synthesized through various methods. One common method involves chemical vapor transport using phosphorus as the transport agent . Another method is the thermally assisted conversion process, which involves increasing the vapor pressure of sulfur in a chemical vapor deposition furnace to synthesize this compound thin films . This method allows for scalable and controllable synthesis .
Industrial Production Methods: For industrial production, a time-efficient and scalable method is used to synthesize high-quality thin films of this compound on various substrates . This method involves the use of chemical vapor deposition and other scalable techniques to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: Platinum disulfide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sulfur and other chalcogenides. The conditions for these reactions typically involve high temperatures and controlled environments to ensure the stability of the compound .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce platinum oxides, while reduction reactions may yield elemental platinum .
Scientific Research Applications
Platinum disulfide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used for its semiconducting properties and high charge-carrier mobility . In biology and medicine, it is being explored for its potential use in biosensors and other diagnostic tools . In industry, this compound is used in the development of electronic devices, optoelectronics, and spintronics .
Mechanism of Action
The mechanism by which platinum disulfide exerts its effects involves its semiconducting properties and high charge-carrier mobility. The molecular targets and pathways involved include the interaction of this compound with various biological molecules and electronic components . The compound’s unique structure allows it to interact with these targets in a specific and controlled manner .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to platinum disulfide include platinum (II) sulfide (PtS) and other group-10 transition metal dichalcogenides such as platinum diselenide (PtSe₂) and palladium disulfide (PdS₂) .
Uniqueness: This compound is unique due to its high charge-carrier mobility and strongly layer-dependent bandgap . Unlike other similar compounds, this compound has proven to be more challenging to synthesize, which adds to its uniqueness and value in scientific research .
Properties
IUPAC Name |
platinum;sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pt.2H2S/h;2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWAXBGAZCOMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.S.[Pt] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4PtS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


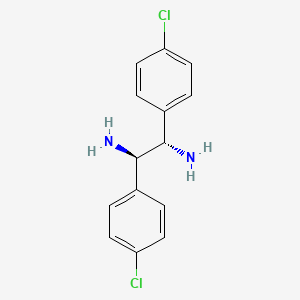
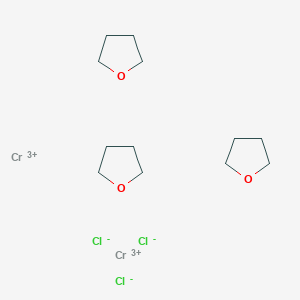
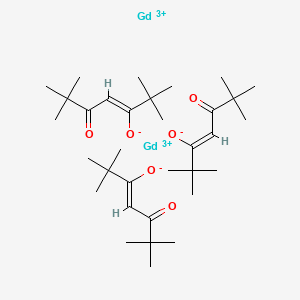
![tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride](/img/structure/B8086087.png)
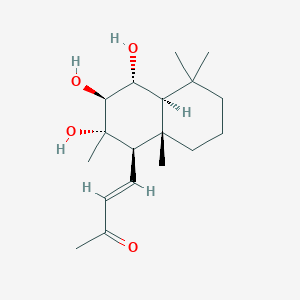
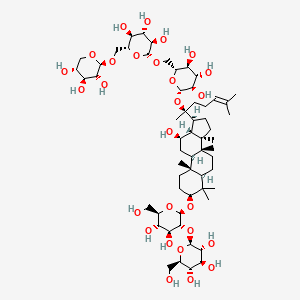
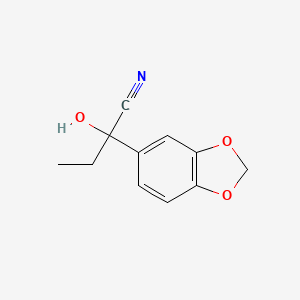
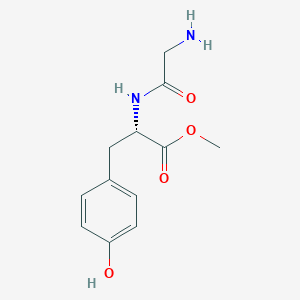
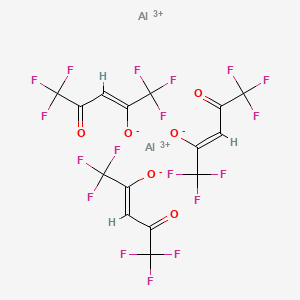

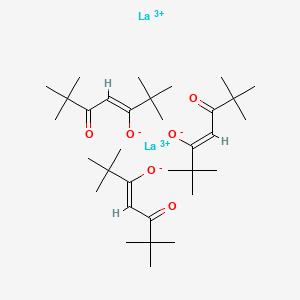
![trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B8086157.png)
